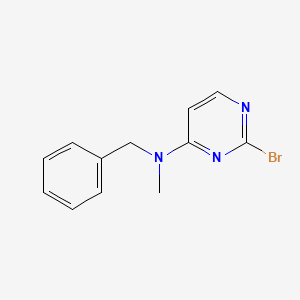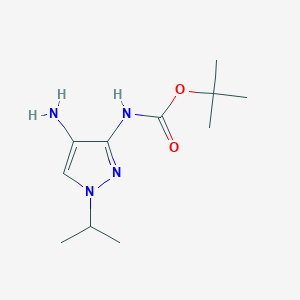![molecular formula C10H9F4N3S B11736996 N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine](/img/structure/B11736996.png)
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-fluorotiofen-2-il)metil]-1-metil-3-(trifluorometil)-1H-pirazol-5-amina es un complejo compuesto orgánico que presenta una combinación única de unidades de tiofeno fluorado y pirazol.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-[(5-fluorotiofen-2-il)metil]-1-metil-3-(trifluorometil)-1H-pirazol-5-amina normalmente implica varios pasos, comenzando con la preparación de los intermedios de tiofeno fluorado y pirazol. Un método común implica la reacción de 5-fluorotiofeno-2-carbaldehído con metilhidrazina para formar la hidrazona correspondiente, que luego se cicla para producir el anillo de pirazol. El grupo trifluorometilo se introduce mediante una reacción de sustitución nucleófila utilizando un agente trifluorometilante adecuado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de sistemas catalíticos avanzados, condiciones controladas de temperatura y presión, y técnicas de purificación eficientes como la cromatografía y la recristalización .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(5-fluorotiofen-2-il)metil]-1-metil-3-(trifluorometil)-1H-pirazol-5-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los sulfóxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio para producir derivados de aminas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones ácidas.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidruro de sodio (NaH).
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-[(5-fluorotiofen-2-il)metil]-1-metil-3-(trifluorometil)-1H-pirazol-5-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos, particularmente como inhibidor de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores y cristales líquidos.
Mecanismo De Acción
El mecanismo de acción de N-[(5-fluorotiofen-2-il)metil]-1-metil-3-(trifluorometil)-1H-pirazol-5-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos fluorados del compuesto mejoran su afinidad de unión y selectividad, lo que le permite modular las vías biológicas de manera efectiva. Las vías y los objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
(5-Fluorotiofen-2-il)metanol: Comparte la unidad de tiofeno fluorado pero carece del anillo de pirazol y del grupo trifluorometilo.
N-[(5-Fluorotiofen-2-il)metil]ciclopropanamina: Contiene la unidad de tiofeno fluorado pero difiere en la estructura de la amina y el ciclopropano.
Unicidad
N-[(5-fluorotiofen-2-il)metil]-1-metil-3-(trifluorometil)-1H-pirazol-5-amina es único debido a su combinación de anillos de tiofeno fluorado y pirazol, junto con el grupo trifluorometilo. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C10H9F4N3S |
|---|---|
Peso molecular |
279.26 g/mol |
Nombre IUPAC |
N-[(5-fluorothiophen-2-yl)methyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H9F4N3S/c1-17-9(4-7(16-17)10(12,13)14)15-5-6-2-3-8(11)18-6/h2-4,15H,5H2,1H3 |
Clave InChI |
NLSPMLCNVUPLBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(F)(F)F)NCC2=CC=C(S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(butan-2-yl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736919.png)


![1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736945.png)

![(2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736958.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736961.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736962.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736988.png)
![(3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737000.png)


![N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide](/img/structure/B11737014.png)
